2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an oxolan ring, and a naphthalene carboxamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-ethoxyethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 1-(oxolan-2-yl)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the oxolan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-2-carboxamide
- 2-ethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
- 2-ethoxy-N-[1-(oxolan-2-yl)ethyl]phenylacetamide
Uniqueness
2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-22-17-11-10-14-7-4-5-8-15(14)18(17)19(21)20-13(2)16-9-6-12-23-16/h4-5,7-8,10-11,13,16H,3,6,9,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQKZKNFAMFPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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